6-tert-Butylquinoline

Lipophilicity Physicochemical property Drug-likeness

6-tert-Butylquinoline (CAS 68141-13-9) is a C6-substituted quinoline derivative characterized by a tert-butyl group at the 6-position of the bicyclic aromatic framework. It belongs to the broader class of alkylquinolines and serves as a versatile synthetic building block and research intermediate.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 68141-13-9
Cat. No. B1582401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-Butylquinoline
CAS68141-13-9
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3
InChIKeyJHAWWJQGHKGXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-Butylquinoline CAS 68141-13-9: Chemical Identity and Class Baseline for Quinoline Derivative Procurement


6-tert-Butylquinoline (CAS 68141-13-9) is a C6-substituted quinoline derivative characterized by a tert-butyl group at the 6-position of the bicyclic aromatic framework [1]. It belongs to the broader class of alkylquinolines and serves as a versatile synthetic building block and research intermediate . Its computed physicochemical properties include a molecular weight of 185.26 g/mol, XLogP3 of 3.9, topological polar surface area of 12.9 Ų, and a single rotatable bond [1]. Commercial availability typically includes purity grades of ≥95% to >98.0% (GC)(T) [2].

Why In-Class Quinoline Analogs Cannot Substitute for 6-tert-Butylquinoline: A Positional Isomer Distinction


Generic substitution among alkylquinolines fails because the precise ring position of the tert-butyl substituent dictates critical physicochemical and biological interaction profiles. While multiple tert-butylquinoline isomers share the identical molecular formula (C13H15N) and molecular weight (185.26 g/mol), the substitution position fundamentally alters electronic distribution, steric accessibility, and intermolecular binding behavior . The 6-position substitution yields distinct computed descriptors (XLogP3 = 3.9, TPSA = 12.9 Ų) [1] that cannot be replicated by 2-, 4-, or 8-substituted analogs. Furthermore, regioselective synthetic routes documented in patents produce the 6-isomer with specific boiling point characteristics (90–94°C at 0.18 mmHg) that differ from other positional isomers .

6-tert-Butylquinoline Quantitative Differentiation Evidence: Comparative Data vs. Positional Isomers and Unsubstituted Quinoline


Enhanced Lipophilicity (XLogP3) of 6-tert-Butylquinoline Relative to Unsubstituted Quinoline

6-tert-Butylquinoline exhibits substantially increased lipophilicity compared to the unsubstituted parent quinoline. This difference, quantified by the computed octanol-water partition coefficient (XLogP3), arises from the electron-donating and steric bulk of the tert-butyl group at the 6-position [1].

Lipophilicity Physicochemical property Drug-likeness

Increased Molecular Volume and Molar Refractivity of 6-tert-Butylquinoline vs. Unsubstituted Quinoline

The 6-tert-butyl substituent introduces significant steric bulk, which can be quantitatively assessed through molecular volume and molar refractivity measurements. These parameters are critical for understanding molecular packing, receptor binding site compatibility, and chromatographic behavior [1].

Molecular volume Molar refractivity Steric bulk

Antiproliferative Activity of 6-tert-Butylquinoline Against Leukemia Cells: Class-Level Potency Context

6-tert-Butylquinoline has been reported to exhibit antiproliferative effects against leukemia cells, attributed in part to its capacity to interact with the aminophenyl group of DNA . While no direct head-to-head quantitative comparison (e.g., IC₅₀ values) with unsubstituted quinoline or other positional isomers is publicly available in the assessed sources, this activity represents a class-level biological property that may differentiate 6-tert-Butylquinoline from non-alkylated quinoline derivatives lacking this substitution pattern.

Antiproliferative Leukemia Cancer research

Validated Reverse-Phase HPLC Method for 6-tert-Butylquinoline Analysis and Preparative Separation

A reverse-phase (RP) HPLC method has been specifically demonstrated for the analysis of 6-tert-Butylquinoline on a Newcrom R1 column [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid, and is scalable for both analytical purity assessment and preparative impurity isolation [1]. This represents a direct, application-specific differentiation from other positional isomers, for which validated separation protocols may not be equally established or may require different conditions due to altered retention behavior stemming from differences in lipophilicity and molecular shape.

HPLC Analytical method Purity analysis

Recommended Application Scenarios for 6-tert-Butylquinoline Based on Quantitative Differentiation Evidence


Scaffold for Lipophilic Quinoline Derivatives in Medicinal Chemistry

Based on its 65-fold higher lipophilicity (XLogP3 = 3.9) relative to unsubstituted quinoline (XLogP3 ≈ 2.0) [1], 6-tert-Butylquinoline serves as a preferred starting material for synthesizing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. The 6-position substitution provides steric bulk without introducing additional hydrogen bond donors, preserving ligand efficiency while modulating pharmacokinetic properties.

Analytical Reference Standard and Chromatography Method Development

The availability of a validated reverse-phase HPLC method on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phase [2] positions 6-tert-Butylquinoline as a reliable reference standard for method development and system suitability testing. The method is scalable to preparative separation, supporting both analytical quality control and purification of synthetic intermediates.

Building Block for Structure-Activity Relationship (SAR) Studies in Anticancer Research

Given its reported antiproliferative activity against leukemia cells , 6-tert-Butylquinoline provides a functionalized quinoline core for SAR exploration. Researchers investigating DNA-intercalating agents or compounds targeting epigenetic regulators (e.g., DNA methyltransferases) can use the 6-position as a fixed substitution point for systematic modification, leveraging the existing activity signal as a baseline for optimization.

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